molecular formula C9H15N B13323106 3-Ethylidene-8-azabicyclo[3.2.1]octane

3-Ethylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B13323106
M. Wt: 137.22 g/mol
InChI Key: MOWBQHISUKYXSW-UHFFFAOYSA-N
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Description

3-Ethylidene-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. Tropane alkaloids are known for their wide array of biological activities, making them significant in various fields of research and application .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Ethylidene-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts to ensure the stereoselective synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethylidene-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reagents such as sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate for oxidation, and reducing agents like sodium borohydride for reduction . The conditions for these reactions vary, but they often require specific temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

3-Ethylidene-8-azabicyclo[3.2.1]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response . The compound’s unique structure allows it to interact with these targets effectively, leading to its biological effects.

Comparison with Similar Compounds

3-Ethylidene-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ethylidene group, which differentiates it from other tropane alkaloids and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3-ethylidene-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C9H15N/c1-2-7-5-8-3-4-9(6-7)10-8/h2,8-10H,3-6H2,1H3

InChI Key

MOWBQHISUKYXSW-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2CCC(C1)N2

Origin of Product

United States

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